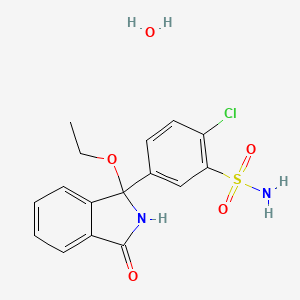
O-Ethyl Chlorthalidone Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl Chlorthalidone, also known as 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide, is a derivative of chlorthalidone. This compound belongs to the class of thiazide-like diuretics, which are commonly used to treat hypertension and edema. The ethyl derivative is noted for its increased solubility in water compared to chlorthalidone itself .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Chlorthalidone involves the ethylation of chlorthalidone. The process typically includes the reaction of chlorthalidone with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the ethylation process .
Industrial Production Methods
Industrial production of O-Ethyl Chlorthalidone follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl Chlorthalidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-Ethyl Chlorthalidone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a diuretic agent.
Medicine: It is investigated for its potential use in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the development of new diuretic drugs and other therapeutic agents
Mecanismo De Acción
O-Ethyl Chlorthalidone exerts its effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The compound’s diuretic effect is primarily due to its action on the Na+/Cl− symporter .
Comparación Con Compuestos Similares
Similar Compounds
Chlorthalidone: The parent compound, used widely as a diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar applications.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Uniqueness
O-Ethyl Chlorthalidone is unique due to its increased water solubility compared to chlorthalidone, which may enhance its bioavailability and therapeutic efficacy. This property makes it a promising candidate for further pharmaceutical development .
Propiedades
Fórmula molecular |
C16H17ClN2O5S |
|---|---|
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;hydrate |
InChI |
InChI=1S/C16H15ClN2O4S.H2O/c1-2-23-16(12-6-4-3-5-11(12)15(20)19-16)10-7-8-13(17)14(9-10)24(18,21)22;/h3-9H,2H2,1H3,(H,19,20)(H2,18,21,22);1H2 |
Clave InChI |
SFVBKFOWELOUOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


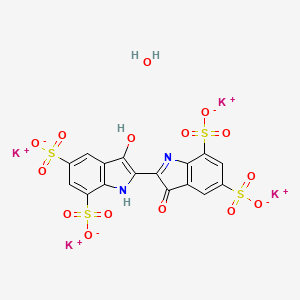

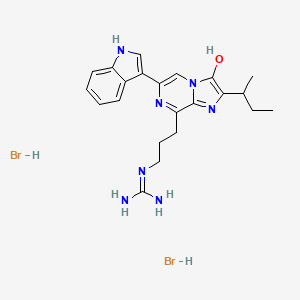

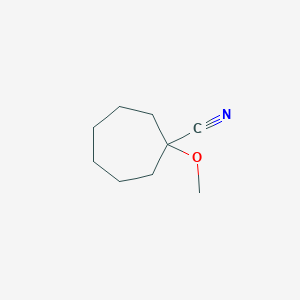
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)

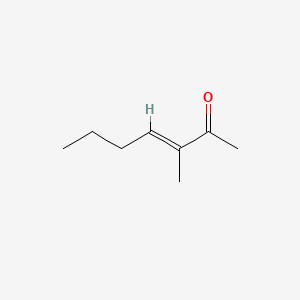
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
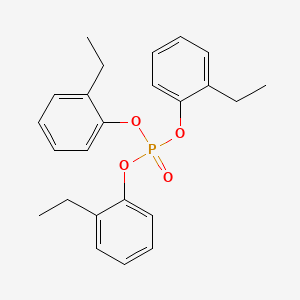
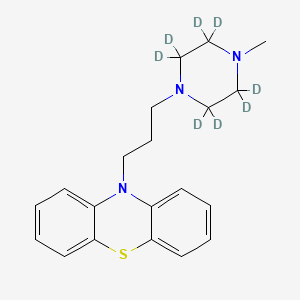
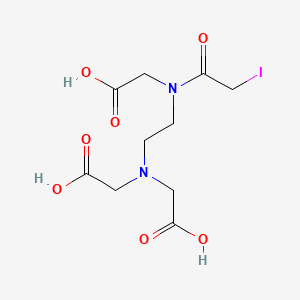

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
